(N-Ethylcarbamoylhydroxymethyl)furan
Overview
Description
(N-Ethylcarbamoylhydroxymethyl)furan is an organic compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol. It is synthesized from furfural, a component derived from plant biomass. This compound is known for its unique structure, which includes a furan ring substituted with an N-ethylcarbamoylhydroxymethyl group.
Preparation Methods
The synthesis of (N-Ethylcarbamoylhydroxymethyl)furan typically involves the reaction of furfural with ethyl carbamate under specific conditions. The reaction is carried out in the presence of a catalyst, often palladium, and under controlled temperature and pressure . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
(N-Ethylcarbamoylhydroxymethyl)furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(N-Ethylcarbamoylhydroxymethyl)furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its furan ring structure, which is known for its biological activity.
Industry: It is used in the production of polymers and other materials derived from biomass.
Mechanism of Action
The mechanism of action of (N-Ethylcarbamoylhydroxymethyl)furan involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways . The exact pathways and molecular targets are still under investigation, but its furan ring structure is believed to play a crucial role in its biological activity.
Comparison with Similar Compounds
Similar compounds to (N-Ethylcarbamoylhydroxymethyl)furan include:
Furfural: A precursor in its synthesis, known for its use in the production of resins and solvents.
5-Hydroxymethylfurfural: Another furan derivative with applications in the production of biofuels and chemicals.
Furfuryl alcohol: Used in the manufacture of foundry resins and as a solvent. What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
furan-2-ylmethyl N-ethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-9-8(10)12-6-7-4-3-5-11-7/h3-5H,2,6H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCUZOGMLATDDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212916 | |
Record name | (N-Ethylcarbamoylhydroxymethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63503-61-7 | |
Record name | (N-Ethylcarbamoylhydroxymethyl)furan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063503617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC298264 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (N-Ethylcarbamoylhydroxymethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURFURYL ETHYLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KU9VM3ZT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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